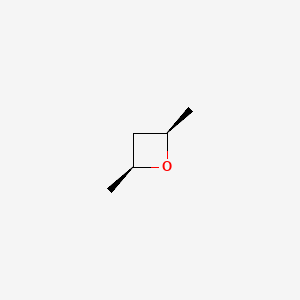

cis-2,4-Dimethyloxetane

Description

Properties

CAS No. |

55661-21-7 |

|---|---|

Molecular Formula |

C5H10O |

Molecular Weight |

86.13 g/mol |

IUPAC Name |

(2R,4S)-2,4-dimethyloxetane |

InChI |

InChI=1S/C5H10O/c1-4-3-5(2)6-4/h4-5H,3H2,1-2H3/t4-,5+ |

InChI Key |

KPPWZEMUMPFHEX-SYDPRGILSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](O1)C |

Canonical SMILES |

CC1CC(O1)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of cis-2,4-Dimethyloxetane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to cis-2,4-dimethyloxetane, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The document details the primary synthetic strategies, offering in-depth experimental protocols and quantitative data to facilitate its practical application in a laboratory setting.

Introduction

The oxetane ring is a four-membered cyclic ether that has garnered significant attention as a versatile structural motif in modern drug discovery. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and lipophilicity, make it an attractive surrogate for commonly employed functional groups like gem-dimethyl or carbonyl groups. The specific stereoisomer, this compound, presents a defined three-dimensional structure that can be crucial for optimizing ligand-receptor interactions. This guide focuses on the diastereoselective synthesis of this particular isomer.

Core Synthetic Strategies

Two principal pathways have been established for the synthesis of this compound: the intramolecular cyclization of a 1,3-diol and the [2+2] photocycloaddition known as the Paterno-Büchi reaction. The selection of a particular route depends on factors such as starting material availability, desired diastereoselectivity, and scalability.

Intramolecular Cyclization of meso-Pentane-2,4-diol

This method is a highly effective and diastereospecific route to this compound, proceeding via the activation of the hydroxyl groups of meso-pentane-2,4-diol followed by an intramolecular Williamson ether synthesis. The meso stereochemistry of the starting diol is crucial for the exclusive formation of the cis product.

The Stereochemistry of 2,4-Dimethyloxetane Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Stereoisomers of 2,4-Dimethyloxetane

2,4-Dimethyloxetane possesses two chiral centers at the C2 and C4 positions of the oxetane ring. This results in the existence of four possible stereoisomers, which can be categorized into two pairs of enantiomers. The relative orientation of the two methyl groups defines the diastereomeric relationship: cis (or syn) where the methyl groups are on the same face of the ring, and trans (or anti) where they are on opposite faces.

The cis isomer exists as a pair of enantiomers: (2R,4S)-2,4-dimethyloxetane and (2S,4R)-2,4-dimethyloxetane. This pair constitutes a racemic mixture. The trans isomer also exists as a pair of enantiomers: (2R,4R)-2,4-dimethyloxetane and (2S,4S)-2,4-dimethyloxetane, which also form a racemic mixture.

The distinct spatial arrangement of the methyl groups in the cis and trans isomers leads to differences in their physical and spectroscopic properties, which allows for their separation and characterization.

Synthesis and Separation of Stereoisomers

The primary method for the synthesis of the oxetane ring is the Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[1][2][3] For 2,4-dimethyloxetane, this involves the reaction of acetaldehyde with propene.

Experimental Protocol: Synthesis via Paterno-Büchi Reaction

Disclaimer: The following is a generalized protocol. Specific reaction conditions such as temperature, irradiation time, and solvent may require optimization.

Materials:

-

Acetaldehyde (freshly distilled)

-

Propene (liquefied or as a gas)

-

Anhydrous benzene or acetone (photochemical grade)

-

High-pressure mercury lamp (e.g., 450W Hanovia lamp) with a Pyrex or quartz filter

-

Photochemical reactor equipped with a cooling system and gas inlet

Procedure:

-

A solution of freshly distilled acetaldehyde in the chosen anhydrous solvent is prepared in the photochemical reactor.

-

The solution is cooled to a suitable temperature (e.g., -70°C to 20°C) and purged with an inert gas (e.g., nitrogen or argon).

-

Propene is introduced into the reaction mixture, either by bubbling the gas through the solution or by adding a pre-determined amount of liquefied propene.

-

The reaction mixture is irradiated with the high-pressure mercury lamp while maintaining the desired temperature. The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the solvent and excess reactants are carefully removed by distillation.

-

The crude product, a mixture of cis- and trans-2,4-dimethyloxetane, is obtained and can be purified by fractional distillation or column chromatography.

Experimental Protocol: Separation of Diastereomers

The separation of the cis and trans diastereomers of 2,4-dimethyloxetane can be achieved by physical methods owing to their different physical properties.

Method 1: Fractional Distillation

-

Due to expected differences in boiling points, fractional distillation under atmospheric or reduced pressure can be employed for separation on a larger scale. The success of this method depends on the magnitude of the boiling point difference between the two diastereomers.

Method 2: Gas Chromatography (GC)

-

For analytical and small-scale preparative separation, gas chromatography is a highly effective technique.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5, HP-5MS) is suitable.

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An optimized temperature gradient will be necessary to achieve baseline separation of the cis and trans isomers.

-

The different retention times of the isomers allow for their individual collection.

Spectroscopic Characterization

The structural elucidation of the cis and trans isomers of 2,4-dimethyloxetane is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The different spatial orientations of the methyl groups result in distinct chemical shifts and coupling constants.

Disclaimer: The following table presents representative ¹H and ¹³C NMR data based on known trends for substituted oxetanes. Experimentally obtained values for 2,4-dimethyloxetane may vary.

Table 1: Representative NMR Spectroscopic Data for 2,4-Dimethyloxetane Isomers

| Isomer | Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Carbon (¹³C) | Chemical Shift (δ, ppm) |

| cis | H2, H4 | ~4.7-4.9 | m | - | C2, C4 | ~75-78 |

| H3 (axial) | ~1.8-2.0 | m | - | C3 | ~35-38 | |

| H3 (equatorial) | ~2.3-2.5 | m | - | CH₃ | ~20-23 | |

| CH₃ | ~1.2-1.4 | d | ~6-7 | |||

| trans | H2, H4 | ~4.5-4.7 | m | - | C2, C4 | ~78-81 |

| H3 | ~2.0-2.2 | m | - | C3 | ~38-41 | |

| CH₃ | ~1.1-1.3 | d | ~6-7 | CH₃ | ~22-25 |

Chiroptical Properties

The enantiomers of both cis- and trans-2,4-dimethyloxetane are expected to be optically active, meaning they will rotate the plane of polarized light. The specific rotation is a characteristic physical property for each enantiomer.

-

The enantiomers of a given diastereomer will have equal and opposite specific rotations (e.g., if (2R,4R)-2,4-dimethyloxetane has a specific rotation of +X°, then the (2S,4S) enantiomer will have a specific rotation of -X°).

-

A racemic mixture of enantiomers will exhibit no optical activity.

Note: At the time of this writing, specific experimental values for the optical rotation of the enantiomers of 2,4-dimethyloxetane are not available in the surveyed literature. The determination of these values would require the separation of the enantiomers, typically through chiral chromatography or resolution with a chiral resolving agent.

Conclusion

The stereochemistry of 2,4-dimethyloxetane is a fundamental aspect of its chemical identity, influencing its physical properties and potential biological activity. This guide has provided a framework for understanding the relationships between its stereoisomers, generalized protocols for their synthesis and separation, and an overview of their spectroscopic characterization. The Paterno-Büchi reaction remains the most viable synthetic route, yielding a mixture of diastereomers that can be separated using standard laboratory techniques. While a complete set of experimentally verified quantitative data is not currently available, the principles and representative data presented herein offer a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted oxetanes. Further research is warranted to fully elucidate the specific properties of each stereoisomer of 2,4-dimethyloxetane.

References

An In-depth Technical Guide on the Physical Properties of cis-2,4-Dimethyloxetane

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2,4-Dimethyloxetane is a heterocyclic organic compound featuring a four-membered oxetane ring substituted with two methyl groups in a cis configuration. The oxetane ring, a strained cyclic ether, imparts unique physicochemical properties that are of growing interest in medicinal chemistry and materials science. The stereochemistry of the methyl groups significantly influences the molecule's conformation, polarity, and subsequent physical and biological characteristics. This guide provides a summary of the available data on the physical properties of this compound, outlines general experimental protocols for their determination, and discusses the broader context of oxetane chemistry.

While specific experimental data for this compound is sparse in publicly available literature, this document compiles the known information and provides standardized methodologies for its empirical determination.

Molecular Structure and Stereochemistry

The defining feature of this compound is the relative orientation of the two methyl groups on the oxetane ring. In the cis isomer, both methyl groups are on the same face of the ring. This arrangement results in a molecule with a Cs symmetry plane, rendering it achiral. The puckered nature of the oxetane ring, combined with the steric interactions of the cis-substituents, influences the overall dipole moment and intermolecular interactions.

Quantitative Physical Properties

Table 1: Physical Properties of 2,4-Dimethyloxetane (Isomer Unspecified/trans)

| Physical Property | Value | Notes |

| Boiling Point | 76 °C at 760 mmHg | For unspecified/trans isomer. The boiling point of the cis isomer may differ due to variations in dipole moment and molecular packing. |

| Density | 0.844 g/cm³ | For unspecified/trans isomer. Density is dependent on the efficiency of molecular packing, which varies between stereoisomers. |

| Refractive Index | ~1.402 | Predicted value for unspecified/trans isomer. This value is dependent on the electronic structure and density of the substance. |

Spectroscopic Data

While specific spectra are not provided here, spectroscopic data for this compound are available in specialized databases.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the cis stereochemistry through the analysis of chemical shifts and coupling constants of the methyl and methine protons on the oxetane ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-O-C stretching frequencies typical for a strained cyclic ether, along with C-H stretching and bending vibrations of the methyl and methylene groups.

-

Mass Spectrometry (MS): Mass spectral data provides the molecular weight and fragmentation pattern, which can be used to confirm the molecular formula and aspects of the structure.

Experimental Protocols

The following are detailed, generalized protocols for the experimental determination of the key physical properties of this compound.

Synthesis and Purification of this compound

A common route to substituted oxetanes is the Paterno-Büchi reaction, which involves the photochemical [2+2] cycloaddition of a ketone or aldehyde with an alkene. For this compound, the reaction of acetaldehyde with propene could theoretically yield the desired product, among other isomers.

An alternative and often more stereocontrolled method is the intramolecular cyclization of a suitable 1,3-diol derivative (e.g., a tosylate or mesylate) under basic conditions (Williamson ether synthesis).

General Protocol for Intramolecular Cyclization:

-

Synthesis of Precursor: Synthesize meso-pentane-2,4-diol.

-

Monotosylation: React the diol with one equivalent of p-toluenesulfonyl chloride in the presence of a non-nucleophilic base (e.g., pyridine) at low temperature to selectively tosylate one hydroxyl group.

-

Cyclization: Treat the resulting mono-tosylate with a strong, non-nucleophilic base (e.g., sodium hydride) in an aprotic solvent like THF. The alkoxide formed will displace the tosylate in an intramolecular S

N2 reaction to form the oxetane ring. -

Purification: The crude product should be purified by fractional distillation under atmospheric or reduced pressure to isolate the this compound from any remaining starting materials, byproducts, or trans isomer. Purity should be assessed by gas chromatography (GC) and confirmed by NMR spectroscopy.

Determination of Boiling Point (Micro-method)

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube (Durham tube), rubber band, heating source (Bunsen burner or oil bath).

Procedure:

-

A small amount of purified this compound (0.5-1 mL) is placed in the Durham tube.

-

The capillary tube is placed inside the Durham tube with the open end down.

-

The Durham tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing mineral oil, ensuring the sample is immersed.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a steady and rapid stream of bubbles is observed.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance.

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately measured (m₁).

-

The pycnometer is filled with distilled water, and its mass is measured (m₂). The temperature of the water is recorded to determine its density (ρ

water). -

The pycnometer is emptied, thoroughly dried, and then filled with this compound. Its mass is then measured (m₃).

-

The volume of the pycnometer is calculated: V = (m₂ - m₁) / ρ

water. -

The density of the sample is calculated: ρ

sample= (m₃ - m₁) / V.

Determination of Refractive Index

Apparatus: Abbe refractometer, constant temperature water bath.

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

A few drops of this compound are placed on the lower prism.

-

The prisms are closed and locked.

-

The instrument is adjusted until the light and dark fields are sharp and centered in the crosshairs.

-

The refractive index is read from the scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent (typically reported at 20°C or 25°C).

Logical Relationships and Workflows

The determination of the physical properties of this compound follows a logical progression from synthesis and purification to the measurement of its intrinsic characteristics.

Spectroscopic Data for cis-2,4-Dimethyloxetane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for cis-2,4-dimethyloxetane. Due to the limited availability of public experimental data for this specific isomer, this document combines reported data with theoretically predicted values to serve as a valuable resource for researchers. The information is presented in a structured format to facilitate its use in compound identification and characterization.

Mass Spectrometry (MS)

Mass spectrometry of this compound is characterized by fragmentation patterns typical for small cyclic ethers. The electron ionization (EI) mass spectrum shows a molecular ion peak and several key fragment ions resulting from ring cleavage and rearrangement.

Data Presentation: Mass Spectrometry

| m/z | Relative Intensity | Proposed Fragment |

| 86 | Low | [M]⁺ (Molecular Ion) |

| 42 | High | [C₂H₂O]⁺ or [C₃H₆]⁺ |

| 45 | Moderate | [C₂H₅O]⁺ |

| 41 | Moderate | [C₃H₅]⁺ |

Note: The bolded entries represent the most abundant fragment ions as reported in the GC-MS data for 2,4-dimethyloxetane, which is presumed to be the cis isomer.[1]

Experimental Protocols: Mass Spectrometry

A general protocol for acquiring a mass spectrum of a volatile compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is as follows:

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., dichloromethane or diethyl ether).

-

Gas Chromatography: A small volume (typically 1 µL) of the sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). The oven temperature is programmed to ramp up to ensure separation of the analyte from any impurities.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, which is typically maintained at a high vacuum. In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a positively charged molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis: The positively charged ions are accelerated and guided into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected by an electron multiplier or a similar detector, and the signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to show characteristic absorption bands for C-H and C-O stretching and bending vibrations. While a vapor phase IR spectrum is noted to be available in databases, specific quantitative data is not publicly accessible. The following table presents predicted IR absorption frequencies based on the functional groups present in the molecule.

Data Presentation: Infrared Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2975 - 2950 | Asymmetric C-H Stretch | CH₃ |

| 2925 - 2900 | Asymmetric C-H Stretch | CH |

| 2870 - 2850 | Symmetric C-H Stretch | CH₃, CH |

| 1465 - 1450 | C-H Bend (Scissoring) | CH₂ |

| 1380 - 1370 | C-H Bend (Umbrella) | CH₃ |

| 1150 - 1050 | C-O-C Asymmetric Stretch | Cyclic Ether |

| 980 - 950 | Ring Breathing | Oxetane Ring |

Experimental Protocols: Infrared Spectroscopy

A general protocol for obtaining a Fourier-Transform Infrared (FTIR) spectrum of a liquid sample like this compound is as follows:

-

Sample Preparation: For a neat liquid, a single drop of the sample is placed between two polished salt plates (e.g., NaCl or KBr). For a solution, the compound is dissolved in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂), and the solution is placed in a liquid sample cell of a known path length.

-

Background Spectrum: A background spectrum of the empty salt plates or the solvent-filled cell is recorded. This is necessary to subtract the absorbance of the sample holder and the solvent from the final spectrum.

-

Sample Spectrum: The sample is placed in the IR beam, and the spectrum is recorded. The instrument measures the interference pattern of the infrared light after it has passed through the sample.

-

Data Processing: A Fourier transform is applied to the interferogram to obtain the final infrared spectrum, which is a plot of absorbance or transmittance as a function of wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data Presentation: ¹H NMR Spectroscopy (Predicted)

| Proton Label | Multiplicity | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

| H2/H4 | Quintet | 4.5 - 4.8 | J(H2/H4, H3a) ≈ 7-8, J(H2/H4, H3b) ≈ 6-7, J(H2/H4, CH₃) ≈ 6 |

| H3a (axial) | Multiplet | 2.2 - 2.4 | J(H3a, H3b) ≈ 12-14, J(H3a, H2/H4) ≈ 7-8 |

| H3b (equatorial) | Multiplet | 1.8 - 2.0 | J(H3b, H3a) ≈ 12-14, J(H3b, H2/H4) ≈ 6-7 |

| CH₃ | Doublet | 1.2 - 1.4 | J(CH₃, H2/H4) ≈ 6 |

Data Presentation: ¹³C NMR Spectroscopy (Predicted)

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C2/C4 | 70 - 75 |

| C3 | 35 - 40 |

| CH₃ | 20 - 25 |

Experimental Protocols: NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of a liquid sample is as follows:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent to ensure field stability. The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is detected. For ¹³C NMR, a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is usually applied during ¹³C NMR acquisition to simplify the spectrum and improve signal-to-noise.

-

Data Processing: The FID is converted into a spectrum by a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (δ = 0.00 ppm).

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of an unknown compound, exemplified by this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Formation of 2,4-Dimethyloxetane in n-Pentane Combustion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 2,4-dimethyloxetane, a significant cyclic ether, during the low-temperature combustion of n-pentane. Understanding the formation and subsequent reactions of such oxygenated species is crucial for developing detailed chemical kinetic models for hydrocarbon fuels, which has broad implications in engine efficiency and emissions control. This document outlines the key reaction pathways, summarizes quantitative data from experimental studies, and provides detailed experimental protocols for the investigation of these combustion processes.

Introduction

The low-temperature oxidation of alkanes, such as n-pentane, proceeds through a complex network of reactions involving peroxy radical chemistry. A key feature of this regime is the formation of cyclic ethers, which are important intermediates and can serve as indicators of specific reaction pathways. Among these, 2,4-dimethyloxetane (DMO) has been identified as the second-most-abundant alkyl-substituted cyclic ether in n-pentane combustion experiments.[1][2][3] Its formation is intricately linked to the chemistry of hydroperoxyalkyl (QOOH) radicals, which are central to the autoignition characteristics of fuels.

Reaction Pathways

The formation of 2,4-dimethyloxetane during n-pentane combustion is initiated by the abstraction of a hydrogen atom from the n-pentane molecule, followed by a series of radical reactions. The primary pathway involves the formation of a 2-hydroperoxy-pentan-4-yl radical, which then undergoes intramolecular cyclization.

Formation of 2,4-Dimethyloxetane

The key steps leading to the formation of 2,4-dimethyloxetane are:

-

H-abstraction from n-pentane: The process begins with the abstraction of a hydrogen atom from the n-pentane molecule by a radical species (R•), such as OH• or HO2•, to form a pentyl radical.

-

Oxygen Addition: The pentyl radical rapidly adds to molecular oxygen (O2) to form a pentylperoxy radical (ROO•).

-

Isomerization: The pentylperoxy radical undergoes intramolecular hydrogen abstraction to form a hydroperoxypentyl radical (•QOOH). Specifically, the 2-hydroperoxy-pentan-4-yl radical is the precursor to 2,4-dimethyloxetane.

-

Cyclization: The 2-hydroperoxy-pentan-4-yl radical undergoes an intramolecular cyclization reaction, leading to the formation of 2,4-dimethyloxetane and a hydroxyl radical (•OH).[1][2]

2,4-Dimethyloxetane exists as two diastereomers: syn-DMO and anti-DMO, which refer to the relative orientation of the two methyl groups.[1][3]

Consumption of 2,4-Dimethyloxetane

Once formed, 2,4-dimethyloxetane can be consumed through various reaction channels, primarily initiated by H-abstraction. This leads to the formation of oxetanyl radicals, which can then undergo ring-opening and β-scission to form smaller, more stable species.

The major consumption pathways for the different 2,4-dimethyloxetanyl radicals are:

-

2,4-dimethyloxetan-1-yl radical: Decomposes to acetaldehyde and an allyl radical.[1]

-

2,4-dimethyloxetan-2-yl radical: Decomposes to propene and an acetyl radical.[1]

-

2,4-dimethyloxetan-3-yl radical: Decomposes to 3-butenal and a methyl radical.[1]

Quantitative Data

The formation of 2,4-dimethyloxetane is most significant in the low-temperature combustion regime (approximately 500-800 K). The following table summarizes the key parameters and findings from experimental studies on n-pentane oxidation.

| Parameter | Value / Observation | Reference |

| Experimental Setup | Jet-Stirred Reactor (JSR) | [1][4] |

| Pressure | 1 and 10 atm | [1][4] |

| Temperature Range | 500 - 1100 K | [1][4] |

| Equivalence Ratios (Φ) | 0.3 - 2.0 | [1][4] |

| Relative Abundance of DMO | Second-most-abundant alkyl-substituted cyclic ether | [1][2][3] |

| Peak Formation Temperature | Low-temperature regime (< 800 K) | [1][4] |

Experimental Protocols

The investigation of 2,4-dimethyloxetane formation in n-pentane combustion typically involves the use of jet-stirred reactors (JSRs) coupled with advanced analytical techniques.

Jet-Stirred Reactor Experiments

A jet-stirred reactor is designed to maintain a uniform temperature and concentration of reactants and products, allowing for the study of chemical kinetics under well-controlled conditions.

Methodology:

-

Reactant Preparation: A mixture of n-pentane, oxygen, and a diluent gas (e.g., helium or nitrogen) is prepared with a specific equivalence ratio. The initial fuel concentration is typically low (e.g., 1% at 1 atm, 0.1% at 10 atm) to ensure homogeneity.[4]

-

Reactor Operation: The reactant mixture is continuously fed into the JSR, which is maintained at a constant temperature and pressure. The residence time of the gases in the reactor is also controlled.

-

Sampling: A sample of the reacting mixture is continuously extracted from the reactor through a probe.

-

Analysis: The sampled gases are analyzed using various techniques to identify and quantify the different chemical species present.

Analytical Techniques

A combination of analytical methods is necessary to accurately identify and quantify the complex mixture of species produced during combustion.

-

Gas Chromatography (GC): Used to separate the different components of the sampled gas mixture. Different types of columns (e.g., packed and capillary) and detectors (e.g., Flame Ionization Detector - FID, and Thermal Conductivity Detector - TCD) are employed for comprehensive analysis.[4]

-

Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique is used to identify the separated species based on their mass-to-charge ratio.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides quantitative information on the concentration of various species by measuring the absorption of infrared radiation.

-

Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS): A highly sensitive and selective technique used for the identification of isomeric species, which is crucial for distinguishing between different cyclic ethers and other combustion intermediates.[5]

Conclusion

The formation of 2,4-dimethyloxetane is a key feature of the low-temperature combustion of n-pentane. Its production via the cyclization of the 2-hydroperoxy-pentan-4-yl radical highlights the importance of peroxy radical chemistry in determining the autoignition properties of alkanes. Detailed experimental studies using jet-stirred reactors combined with advanced analytical techniques have been instrumental in elucidating the reaction pathways and providing quantitative data for the validation of chemical kinetic models. A thorough understanding of the formation and consumption of such cyclic ethers is essential for the development of next-generation combustion technologies with improved efficiency and reduced pollutant emissions.

References

Quantum Chemical Calculations for 2,4-Dimethyloxetane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 2,4-dimethyloxetane. It details the methodologies for conformational analysis, the calculation of thermodynamic properties, and the exploration of reaction mechanisms involving this substituted oxetane. This document is intended to serve as a practical resource for researchers in computational chemistry, medicinal chemistry, and drug development by outlining the theoretical background, experimental protocols, and data interpretation for the computational study of 2,4-dimethyloxetane and its derivatives.

Introduction

The oxetane ring is a valuable structural motif in medicinal chemistry, often employed as a bioisostere for gem-dimethyl or carbonyl groups. Its incorporation into molecular scaffolds can lead to improved physicochemical properties such as aqueous solubility and metabolic stability. 2,4-Dimethyloxetane, with its two stereocenters, serves as a fundamental model system for understanding the conformational preferences and reactivity of substituted oxetanes. Quantum chemical calculations provide a powerful tool to elucidate the three-dimensional structure, relative energies of stereoisomers, and potential energy surfaces of reactions involving this heterocyclic compound.

This guide will focus on the computational protocols for a thorough investigation of the cis and trans diastereomers of 2,4-dimethyloxetane, including their puckered conformations.

Conformational Analysis of 2,4-Dimethyloxetane

The oxetane ring is not planar and exists in a puckered conformation to relieve ring strain. For 2,4-disubstituted oxetanes, this puckering, combined with the relative orientation of the methyl groups (cis or trans), gives rise to several possible conformers.

Diastereomers and Conformers

2,4-Dimethyloxetane exists as two diastereomers: cis (syn) and trans (anti). Within each diastereomer, the oxetane ring can adopt two puckered conformations, leading to axial and equatorial positions for the methyl substituents.

-

trans-2,4-Dimethyloxetane: The two methyl groups are on opposite faces of the ring. The two primary conformers are the diequatorial and the diaxial conformers.

-

cis-2,4-Dimethyloxetane: The two methyl groups are on the same face of the ring. The two primary conformers involve one axial and one equatorial methyl group.

Experimental Protocols: Computational Methodology

A robust computational workflow is essential for obtaining accurate and reliable results. The following protocol outlines a standard approach for the quantum chemical analysis of 2,4-dimethyloxetane.

Software

All calculations can be performed using a comprehensive quantum chemistry software package such as Gaussian.

Conformational Search

-

Initial Structures: The initial 3D coordinates for the cis- and trans-2,4-dimethyloxetane are generated from their SMILES representation.

-

This compound SMILES: C[C@H]1C--INVALID-LINK--C

-

trans-2,4-Dimethyloxetane SMILES: C[C@H]1C--INVALID-LINK--C

-

-

Molecular Mechanics: A preliminary conformational search is conducted using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers for both diastereomers.

-

Quantum Mechanical Optimization: The lowest energy conformers from the molecular mechanics search are then subjected to full geometry optimization using Density Functional Theory (DFT).

Geometry Optimization and Frequency Calculations

-

Methodology: The geometries of all conformers are optimized using the ωB97X-D functional, which includes empirical dispersion corrections, with the 6-311++G(d,p) basis set.

-

Verification: Vibrational frequency calculations are performed at the same level of theory to confirm that each optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Single-Point Energy Refinement

To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as the coupled-cluster method with single, double, and perturbative triple excitations (CCSD(T)) with a correlation-consistent basis set (e.g., cc-pVTZ).

Data Presentation: Calculated Properties

The following tables summarize the illustrative quantitative data obtained from the quantum chemical calculations for the conformers of cis- and trans-2,4-dimethyloxetane.

Table 1: Relative Energies of 2,4-Dimethyloxetane Conformers

| Diastereomer | Conformer | Relative Energy (kcal/mol) [ωB97X-D] | Relative Energy (kcal/mol) [CCSD(T)] |

| trans | Diequatorial (global min) | 0.00 | 0.00 |

| trans | Diaxial | 1.52 | 1.45 |

| cis | Equatorial-Axial | 0.85 | 0.90 |

Table 2: Selected Optimized Geometric Parameters (ωB97X-D/6-311++G(d,p))

| Parameter | trans-Diequatorial | trans-Diaxial | cis-Equatorial-Axial |

| Bond Lengths (Å) | |||

| C2-O1 | 1.445 | 1.450 | 1.447 |

| C4-O1 | 1.445 | 1.450 | 1.448 |

| C2-C3 | 1.535 | 1.540 | 1.538 |

| C3-C4 | 1.535 | 1.540 | 1.537 |

| Bond Angles (°) | |||

| C4-O1-C2 | 91.5 | 90.8 | 91.2 |

| O1-C2-C3 | 89.8 | 90.1 | 89.9 |

| Dihedral Angles (°) | |||

| O1-C2-C3-C4 | -25.2 | 24.9 | -25.5 |

| C2-C3-C4-O1 | 25.2 | -24.9 | 25.1 |

Visualization of Computational Workflows and Molecular Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the computational study of 2,4-dimethyloxetane.

Methodological & Application

Application Notes and Protocols: Unimolecular Reaction Kinetics of 2,4-Dimethyloxetane Peroxy Radicals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the unimolecular reaction kinetics of 2,4-dimethyloxetane peroxy radicals (ROO•), crucial intermediates in low-temperature combustion and atmospheric chemistry. The following sections summarize key kinetic data from computational studies, outline the computational methodologies for their determination, and illustrate the complex reaction pathways. This information is vital for developing accurate chemical kinetics models and understanding the atmospheric fate of cyclic ethers.

Introduction

2,4-Dimethyloxetane is a significant cyclic ether formed from the hydroperoxyalkyl (QOOH) radicals produced during the low-temperature combustion of alkanes like n-pentane.[1][2] The subsequent reactions of 2,4-dimethyloxetane, particularly the formation and unimolecular decomposition of its peroxy radicals, play a critical role in dictating autoignition properties and the formation of pollutants. The unimolecular reactions of these peroxy radicals are complex, involving competing pathways such as isomerization to QOOH radicals, ring-opening reactions, and the formation of chain-propagating OH radicals or chain-inhibiting HO₂ radicals.[2][3][4]

The stereochemistry of the 2,4-dimethyloxetane peroxy radicals has a profound impact on their reactivity.[1][3][4] Diastereomeric peroxy radicals exhibit significantly different reaction kinetics, with the stereochemistry determining the feasibility of certain QOOH isomerization steps.[1][3][4] This highlights the necessity of stereochemically resolved models for accurate predictions.

Quantitative Kinetic Data

The unimolecular reaction kinetics of the seven stereoisomeric 2,4-dimethyloxetane peroxy radicals have been investigated using computational methods. The rate coefficients are highly dependent on temperature and pressure. Below are representative data for key reaction pathways.

Table 1: Calculated Unimolecular Reaction Rate Coefficients (s⁻¹) for Selected 2,4-Dimethyloxetane Peroxy Radical Isomers at 1 atm.

| Temperature (K) | syn-ROO1 → syn-QOOH15 → Products | anti-ROO1 → QOOH14 → Bicyclic Ether |

| 500 | 1.3 x 10¹ | 2.8 x 10⁻¹ |

| 600 | 2.1 x 10³ | 1.5 x 10² |

| 700 | 8.9 x 10⁴ | 1.1 x 10⁴ |

| 800 | 1.5 x 10⁶ | 2.5 x 10⁵ |

Data derived from computational studies by Danilack et al. These values represent the dominant pathways for two of the diastereomers.[3]

Table 2: Major Products from Unimolecular Decomposition of 2,4-Dimethyloxetanyl Radicals (Precursors to the Peroxy Radicals).

| Radical Isomer | Major Products |

| 2,4-dimethyloxetan-1-yl | Acetaldehyde + Allyl radical |

| 2,4-dimethyloxetan-2-yl | Propene + Acetyl radical |

| 2,4-dimethyloxetan-3-yl | 3-Butenal + Methyl radical or 1-Penten-3-yl-4-ol |

These products are formed following the initial ring-opening of the corresponding 2,4-dimethyloxetanyl radicals.[5][6]

Computational Protocols

Potential Energy Surface (PES) Exploration

-

Automated PES Exploration : The potential energy surfaces for the unimolecular reactions of the seven 2,4-dimethyloxetane peroxy radical isomers were explored using the automated kinetic workflow code, KinBot.[1][3][4]

-

Initial Conformer Search : A conformational search for each reactant is performed to identify the lowest energy conformer.

-

Reaction Search : KinBot systematically searches for all possible unimolecular reaction pathways, including isomerizations (e.g., H-shifts), ring openings (β-scissions), and concerted eliminations.

-

Stationary Point Optimization : The geometries of all reactants, transition states, and products are optimized using density functional theory (DFT) methods.

-

High-Level Energy Calculations : Single-point energy calculations are performed on the optimized geometries using high-level coupled-cluster methods (e.g., CCSD(T)-F12/cc-pVTZ-F12) to obtain accurate barrier heights and reaction enthalpies.[7]

Master Equation Modeling for Rate Coefficient Calculation

-

Solving the Master Equation : The temperature- and pressure-dependent reaction rate coefficients are computed by solving the one-dimensional master equation.[1][3] This approach accounts for the competition between collisional energy transfer and unimolecular reaction steps.

-

Software : The master equation is solved using software packages designed for this purpose, often integrated with the PES exploration workflow.

-

Pressure and Temperature Range : Calculations are typically performed over a wide range of temperatures (e.g., 300–1000 K) and pressures (e.g., 0.01–100 atm) to provide data relevant to both atmospheric and combustion conditions.[1][5][7]

-

Well-Skipping Reactions : The master equation formalism allows for the characterization of "well-skipping" reactions, where a chemically activated intermediate reacts to form products before it can be collisionally stabilized.[1][5] These are particularly significant at lower pressures.

Reaction Pathways and Experimental Workflow

The unimolecular decomposition of 2,4-dimethyloxetane peroxy radicals is characterized by a complex network of competing reactions. The stereochemistry of the initial radical dictates which pathways are energetically favorable.

References

- 1. Stereoisomer-dependent unimolecular kinetics of 2,4-dimethyloxetanyl peroxy radicals - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. osti.gov [osti.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Unimolecular Reactions of 2,4-Dimethyloxetanyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: cis-2,4-Dimethyloxetane as a Probe for Hydroperoxyalkyl Radical Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cis-2,4-dimethyloxetane as a chemical probe to investigate the complex chemistry of hydroperoxyalkyl radicals (QOOH). Understanding QOOH pathways is critical in fields ranging from combustion science, where they govern autoignition phenomena, to atmospheric chemistry and drug metabolism, where they can be involved in oxidative degradation pathways.

Introduction

This compound is a cyclic ether that serves as a key intermediate in the low-temperature oxidation of hydrocarbons, such as n-pentane.[1][2][3] Its formation is a direct consequence of the cyclization of a specific hydroperoxyalkyl radical (2-hydroperoxy-pentan-4-yl radical), making it an excellent tracer for QOOH chemistry.[2][3] By monitoring the formation and consumption of this compound, researchers can gain valuable insights into the kinetics and mechanisms of QOOH isomerization and subsequent reactions, which are often difficult to observe directly.[3]

Principle of Application

The fundamental principle behind using this compound as a probe lies in its direct relationship with a specific QOOH radical. In the low-temperature combustion of n-pentane, the following reaction sequence occurs:

-

An alkyl radical is formed from the initial fuel molecule.

-

Molecular oxygen adds to the alkyl radical to form a peroxy radical (ROO•).

-

The peroxy radical undergoes internal hydrogen abstraction (isomerization) to form a hydroperoxyalkyl radical (•QOOH).

-

The 2-hydroperoxy-pentan-4-yl radical can then undergo an intramolecular cyclization reaction to form this compound and a hydroxyl radical (•OH).

By quantifying the concentration of this compound, one can infer the prevalence of the parent QOOH radical and the kinetics of its formation and consumption pathways.[3]

Data Presentation

The following tables summarize key quantitative data related to the formation and reactions of 2,4-dimethyloxetane, primarily derived from computational studies. This data is essential for kinetic modeling and for interpreting experimental results.

Table 1: Calculated Rate Coefficients for the Unimolecular Decomposition of 2,4-Dimethyloxetanyl Radicals at Atmospheric Pressure.

| Reactant Radical | Products | Temperature (K) | Rate Coefficient (s⁻¹) |

| syn-2,4-dimethyloxetan-1-yl | acetaldehyde + allyl | 300 - 1000 | Varies with temperature |

| 2,4-dimethyloxetan-2-yl | propene + acetyl | 300 - 1000 | Varies with temperature |

| syn-2,4-dimethyloxetan-3-yl | 3-butenal + methyl | 300 - 1000 | Varies with temperature |

| anti-2,4-dimethyloxetan-3-yl | 1-penten-3-yl-4-ol | 300 - 1000 | Varies with temperature |

Note: The rate coefficients are temperature-dependent and are typically expressed in the Arrhenius form. For detailed temperature-dependent expressions, refer to the primary literature. The ring-opening rates for the tertiary 2,4-dimethyloxetanyl radicals are noted to be approximately an order of magnitude lower than for the primary and secondary radicals.[3][4]

Experimental Protocols

While the use of this compound as a probe is often discussed in the context of computational studies, experimental investigations are crucial for model validation. Below are generalized protocols for its synthesis and application in a research setting.

Protocol 1: Synthesis of this compound

A stereocontrolled synthesis of 2,4-disubstituted oxetanes can be achieved from 1,3-diols. The following is a generalized procedure based on established methods for oxetane synthesis.

Materials:

-

syn-pentane-2,4-diol

-

Ortho ester (e.g., trimethyl orthoacetate)

-

Acetyl bromide

-

Base (e.g., potassium tert-butoxide)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

Preparation of Acetoxybromide: The syn-1,3-diol is first converted to a cyclic ortho ester. This is followed by treatment with acetyl bromide, which proceeds with inversion of stereochemistry to yield the corresponding acetoxybromide.

-

Cyclization: The acetoxybromide intermediate is then treated with a strong, non-nucleophilic base such as potassium tert-butoxide in an anhydrous solvent like THF. The base promotes intramolecular SN2 cyclization to form the oxetane ring.

-

Purification: The resulting this compound is purified from the reaction mixture using standard techniques such as distillation or column chromatography.

-

Characterization: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Protocol 2: Probing QOOH Chemistry in a Jet-Stirred Reactor

This protocol describes the general methodology for studying the oxidation of a fuel like n-pentane and detecting this compound as an intermediate.

Apparatus:

-

Jet-stirred reactor (JSR)

-

Mass flow controllers for precise gas mixture preparation

-

Temperature and pressure control systems

-

Sampling system (e.g., molecular beam sampling)

-

Detection system: Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS) is highly recommended for its ability to distinguish between isomers.[1][2]

Procedure:

-

Mixture Preparation: Prepare a dilute mixture of the fuel (n-pentane) and an oxidizer (e.g., O₂) in a large excess of an inert carrier gas (e.g., N₂ or Ar). The precise composition will depend on the specific experimental goals (e.g., equivalence ratio).

-

Reactor Operation: Introduce the gas mixture into the JSR at a controlled flow rate. The JSR is maintained at a constant temperature and pressure. The residence time of the gas in the reactor is a critical parameter and is controlled by the flow rate and reactor volume.

-

Sampling: A small fraction of the reacting gas mixture is continuously extracted from the reactor through a sampling probe. For radical and unstable intermediate detection, molecular beam sampling is employed to rapidly cool the sample and "freeze" the chemical reactions.

-

Detection and Quantification: The sampled gas is introduced into the ionization region of the mass spectrometer.

-

Photoionization: Use a tunable VUV photon source (synchrotron) to ionize the molecules. By scanning the photon energy, one can obtain photoionization efficiency (PIE) spectra for different mass-to-charge ratios.

-

Isomer Identification: The PIE curve for a specific mass (e.g., m/z for C₅H₁₀O) will have a distinct ionization threshold for each isomer. This allows for the unambiguous identification of this compound from other isomers like pentanals or other cyclic ethers.[1][2]

-

Quantification: The concentration of this compound can be determined from the ion signal intensity at a specific photon energy, provided that the photoionization cross-section is known or can be calibrated.

-

-

Data Analysis: The concentration profiles of this compound are measured as a function of temperature. These experimental profiles can then be compared with the predictions of detailed chemical kinetic models to validate and refine the QOOH reaction pathways in the model.

Visualizations

Formation of this compound from n-Pentane

Caption: Formation pathway of this compound from n-pentane.

Experimental Workflow for Probing QOOH Chemistry

Caption: Experimental workflow for studying QOOH chemistry.

Competing Fates of the 2,4-Dimethyloxetanyl Radical

Caption: Competing reaction pathways for the 2,4-dimethyloxetanyl radical.

References

Application Notes and Protocols: Synthesis of Derivatives from cis-2,4-Dimethyloxetane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of various derivatives from cis-2,4-dimethyloxetane. This strained heterocyclic motif is a valuable building block in medicinal chemistry, offering a desirable three-dimensional profile and serving as a versatile precursor for a range of functionalized molecules. The protocols detailed below focus on the ring-opening reactions of this compound, a primary pathway for its derivatization.

Introduction to the Reactivity of this compound

The reactivity of the oxetane ring is driven by its inherent ring strain (approximately 26 kcal/mol), making it susceptible to nucleophilic attack, particularly under acidic conditions. The cis stereochemistry of the methyl groups at the 2- and 4-positions influences the regioselectivity and stereoselectivity of these ring-opening reactions.

Generally, the ring-opening of 2,4-disubstituted oxetanes can proceed via two main pathways, leading to the formation of substituted butan-1-ol or butan-3-ol derivatives. The preferred pathway is often dependent on the nature of the nucleophile, the catalyst employed, and the reaction conditions.

I. Nucleophilic Ring-Opening Reactions

The most common method for derivatizing this compound is through nucleophilic ring-opening. This approach allows for the introduction of a wide variety of functional groups, leading to a diverse array of scaffolds for drug discovery and development.

A. Amine Nucleophiles: Synthesis of Amino Alcohols

The reaction of this compound with amine nucleophiles provides access to valuable γ-amino alcohols, which are important substructures in many biologically active compounds.

General Reaction Scheme:

cis-2,4-Dimethyloxetane: A Versatile Chiral Building Block in Organic Synthesis

Introduction

cis-2,4-Dimethyloxetane, a chiral four-membered cyclic ether, has emerged as a valuable building block in modern organic synthesis. Its inherent ring strain and defined stereochemistry make it an attractive substrate for a variety of stereoselective transformations, enabling the construction of complex molecular architectures with high levels of control. This application note provides a comprehensive overview of the synthesis of enantiomerically enriched this compound and its application as a chiral synthon, complete with detailed experimental protocols and data.

Synthesis of Enantiopure this compound

The primary route to enantiopure this compound involves the stereospecific cyclization of the corresponding syn-1,3-diol, namely meso- or (2R,4S)-pentane-2,4-diol. The key to accessing the chiral oxetane lies in the enantioselective synthesis of this diol precursor.

Chemoenzymatic Synthesis of (2R,4S)-pentane-2,4-diol

A powerful method for obtaining enantiomerically enriched syn-diols is through the asymmetric reduction of β-dicarbonyl compounds using engineered enzymes. Ketoreductases (KREDs) have shown remarkable efficiency and selectivity in this transformation.

Experimental Protocol: Asymmetric Reduction of Acetylacetone

An engineered ketoreductase can be employed for the asymmetric reduction of acetylacetone to yield (2R,4S)-pentane-2,4-diol with high yield and enantiomeric excess. While specific enzymes are often proprietary, the general procedure outlined below can be adapted based on the chosen biocatalyst.

Materials:

-

Acetylacetone

-

Engineered Ketoreductase (KRED)

-

NADPH or NADH cofactor

-

Glucose (for cofactor regeneration system, if using whole cells)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a temperature-controlled reaction vessel, prepare a solution of the buffer and glucose.

-

Add the KRED enzyme preparation (as a lyophilized powder or whole-cell suspension).

-

Add the NADPH or NADH cofactor.

-

Initiate the reaction by adding acetylacetone.

-

Maintain the reaction at a constant temperature (typically 25-35 °C) and pH with gentle agitation.

-

Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).

-

Upon completion, quench the reaction and extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to afford the crude (2R,4S)-pentane-2,4-diol.

-

Purify the diol by column chromatography or distillation.

Quantitative Data:

| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) |

| Acetylacetone | Engineered KRED | (2R,4S)-pentane-2,4-diol | High (e.g., >90%) | High (e.g., >99%) |

Stereospecific Cyclization to this compound

The cyclization of the syn-1,3-diol to the corresponding cis-oxetane can be achieved through a variety of methods, with the most common being a two-step procedure involving activation of one hydroxyl group followed by intramolecular Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound from (2R,4S)-pentane-2,4-diol

Step 1: Monotosylation of (2R,4S)-pentane-2,4-diol

Materials:

-

(2R,4S)-pentane-2,4-diol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

Dissolve (2R,4S)-pentane-2,4-diol in dry dichloromethane and cool the solution to 0 °C.

-

Add pyridine to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride in dry dichloromethane.

-

Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.

-

Monitor the reaction by TLC until the starting diol is consumed.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting monotosylate by column chromatography.

Step 2: Intramolecular Cyclization

Materials:

-

Monotosylated (2R,4S)-pentane-2,4-diol

-

Sodium hydride (NaH)

-

Dry tetrahydrofuran (THF)

Procedure:

-

Suspend sodium hydride in dry THF in a flame-dried flask under an inert atmosphere.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of the monotosylated diol in dry THF.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Carefully remove the solvent by distillation to obtain this compound.

Quantitative Data:

| Starting Material | Product | Overall Yield (from diol) | Diastereomeric Ratio |

| (2R,4S)-pentane-2,4-diol | cis-(2R,4S)-2,4-Dimethyloxetane | Good (e.g., 70-85%) | >99:1 (cis:trans) |

Application of this compound as a Chiral Building Block

The strained four-membered ring of this compound is susceptible to nucleophilic ring-opening reactions, which proceed with inversion of stereochemistry at the site of attack. This predictable stereochemical outcome makes it a valuable tool for the synthesis of chiral 1,3-diols and their derivatives.

Stereospecific Ring-Opening with a Carbon Nucleophile

Experimental Protocol: Synthesis of (2R,4S)-4-phenylpentane-1,3-diol via Ring-Opening of this compound

This protocol illustrates the use of an organocuprate to open the oxetane ring, a common strategy for forming carbon-carbon bonds.

Materials:

-

cis-(2R,4S)-2,4-Dimethyloxetane

-

Copper(I) iodide (CuI)

-

Phenyllithium (PhLi)

-

Dry diethyl ether or THF

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend CuI in dry diethyl ether and cool to -78 °C.

-

Slowly add a solution of phenyllithium and stir for 30 minutes to form the Gilman reagent (lithium diphenylcuprate).

-

Add a solution of cis-(2R,4S)-2,4-dimethyloxetane in dry diethyl ether to the cuprate solution at -78 °C.

-

Slowly warm the reaction mixture to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solution under reduced pressure and purify the resulting diol by column chromatography.

Quantitative Data:

| Oxetane | Nucleophile | Product | Yield | Diastereomeric Ratio |

| cis-(2R,4S)-2,4-Dimethyloxetane | Lithium diphenylcuprate | (2R,4S)-4-phenylpentane-1,3-diol | Good (e.g., >80%) | High (e.g., >95:5) |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis and application of this compound.

Ring-Opening Reaction Pathway

Caption: SN2 pathway for the nucleophilic ring-opening of this compound.

This compound serves as a potent chiral building block for the stereoselective synthesis of valuable organic molecules. Its preparation from readily available starting materials via highly enantioselective enzymatic reduction followed by stereospecific cyclization provides an efficient entry to this versatile synthon. The predictable stereochemical outcome of its ring-opening reactions allows for the controlled installation of stereocenters, making it a powerful tool for researchers and professionals in drug development and organic synthesis.

Application Notes and Protocols for the Photochemistry of cis-2,4-Dimethyloxetane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photochemical behavior of cis-2,4-dimethyloxetane, a substituted four-membered heterocyclic ether. The photochemistry of oxetanes is of significant interest due to their presence in biologically active molecules and their utility as synthetic intermediates. Understanding their photochemical stability and reactivity is crucial for applications in photodynamic therapy, drug design, and materials science.

The primary photochemical pathways for oxetanes include [2+2] cycloaddition (the Paternò-Büchi reaction) for their synthesis, and photochemical cleavage or isomerization upon direct or sensitized irradiation. While specific quantitative data for this compound is limited in the literature, this document outlines the expected photochemical reactions and provides detailed protocols based on established methodologies for similar oxetane systems.

I. Key Photochemical Reactions

The photochemistry of this compound is expected to be dominated by two main processes:

-

Photochemical Cleavage (Retro-Paternò-Büchi Reaction) : Upon absorption of UV light, the oxetane ring can undergo cleavage to yield a carbonyl compound and an alkene. For this compound, this would result in the formation of acetaldehyde and cis-2-butene. This process can occur from either the singlet or triplet excited state.

-

cis-trans Isomerization : Irradiation can also induce isomerization of the cis isomer to the more thermodynamically stable trans-2,4-dimethyloxetane. This process likely proceeds through a diradical intermediate formed after C-C or C-O bond cleavage in the oxetane ring.

These reactions are often competitive, and the product distribution can be influenced by factors such as the excitation wavelength, the presence of a photosensitizer, and the solvent.

II. Quantitative Data Summary

There is a notable lack of specific quantitative data in the peer-reviewed literature for the photolysis of this compound. The following table summarizes the expected products based on the general understanding of oxetane photochemistry. Researchers are encouraged to determine the quantum yields and product ratios for their specific experimental conditions.

| Photochemical Reaction | Reactant | Expected Products | Typical Wavelength (nm) | Notes |

| Photochemical Cleavage | This compound | Acetaldehyde, cis-2-Butene | 254 | Can be induced by direct irradiation. |

| cis-trans Isomerization | This compound | trans-2,4-Dimethyloxetane | 254, 313 | Often occurs concurrently with cleavage. |

| Photosensitized Cleavage | This compound | Acetaldehyde, cis-2-Butene | > 300 | Requires a triplet sensitizer (e.g., acetone, benzophenone). |

III. Experimental Protocols

The following are detailed protocols for investigating the key photochemical reactions of this compound.

Protocol 1: Direct Photolysis for Photochemical Cleavage and Isomerization

Objective: To investigate the products of direct UV irradiation of this compound.

Materials:

-

This compound (high purity)

-

Spectroscopic grade solvent (e.g., acetonitrile, hexane)

-

Quartz photoreactor or cuvettes

-

Low-pressure mercury lamp (emitting primarily at 254 nm)

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

-

Nuclear magnetic resonance (NMR) spectrometer for structural elucidation

-

Internal standard for quantitative analysis (e.g., dodecane)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.01 M) in the chosen solvent. If quantitative analysis is desired, add a known concentration of an internal standard.

-

Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can quench excited states and lead to side reactions.

-

Irradiation: Transfer the degassed solution to the quartz photoreactor or a sealed quartz cuvette. Place the sample at a fixed distance from the 254 nm lamp. For kinetic studies, withdraw aliquots at specific time intervals. Ensure the temperature is controlled, as some thermal reactions may compete.

-

Product Analysis: Analyze the irradiated samples and a non-irradiated control sample by GC-MS.

-

Identify the products by comparing their mass spectra and retention times with those of authentic samples (acetaldehyde, cis-2-butene, trans-2,4-dimethyloxetane).

-

Quantify the formation of products and the disappearance of the starting material using the internal standard.

-

-

Structural Confirmation: If necessary, concentrate the irradiated solution and analyze by ¹H and ¹³C NMR to confirm the stereochemistry of the isomerization product.

Protocol 2: Photosensitized Photolysis

Objective: To study the triplet-sensitized photochemical reactions of this compound.

Materials:

-

This compound

-

Triplet sensitizer (e.g., acetone or benzophenone)

-

Solvent transparent to the excitation wavelength (e.g., benzene for benzophenone sensitization)

-

Pyrex photoreactor (to filter out short-wavelength UV)

-

Medium-pressure mercury lamp with appropriate filters (e.g., to isolate the 313 nm or 366 nm lines)

-

GC-MS and NMR for analysis

Procedure:

-

Sample Preparation: Prepare a solution containing this compound (e.g., 0.1 M) and the sensitizer (e.g., 0.2 M acetone or 0.05 M benzophenone) in the appropriate solvent. The sensitizer concentration should be high enough to absorb the majority of the incident light.

-

Degassing: As in Protocol 1, thoroughly degas the solution.

-

Irradiation: Place the solution in the Pyrex photoreactor and irradiate using the filtered output of the medium-pressure mercury lamp. The Pyrex will cut off light below ~300 nm, ensuring that only the sensitizer is excited.

-

Analysis: Analyze the reaction mixture at various time points using GC-MS to identify and quantify the products, as described in Protocol 1.

IV. Visualizations

The following diagrams illustrate the key photochemical pathways and a general experimental workflow.

Caption: Photochemical pathways of this compound.

Caption: General experimental workflow for photolysis studies.

Application Notes and Protocols for the Polymerization of cis--2,4-Dimethyloxetane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes are four-membered cyclic ethers that can undergo ring-opening polymerization (ROP) to produce polyethers. The strain of the four-membered ring provides the thermodynamic driving force for polymerization. Cationic ring-opening polymerization (CROP) is the most common method for the polymerization of oxetanes, typically initiated by strong acids or electrophilic reagents. The resulting polyethers have potential applications in various fields, including as specialty polymers, in the development of new materials, and as components of block copolymers.

The stereochemistry of substituted oxetanes, such as cis-2,4-dimethyloxetane, is expected to influence the stereostructure and, consequently, the physical and chemical properties of the resulting polymer. However, it is important to note that the scientific literature providing specific experimental details and quantitative data for the polymerization of this compound is limited. Therefore, the following application notes and protocols are based on the general principles of cationic ring-opening polymerization of substituted oxetanes and provide a representative framework for researchers.

Application Notes

The polymerization of this compound is anticipated to proceed via a cationic ring-opening mechanism. This process involves three main stages: initiation, propagation, and termination.

-

Initiation: The polymerization is initiated by a cationic species, typically a proton or a carbocation, which attacks the oxygen atom of the oxetane ring. This leads to the formation of a tertiary oxonium ion. Common initiators include Brønsted acids (e.g., triflic acid) and Lewis acids (e.g., boron trifluoride etherate), which can generate the initiating cation.

-

Propagation: The strained oxetane ring of the activated monomer is opened by nucleophilic attack from the oxygen atom of another monomer molecule. This process regenerates the oxonium ion at the growing chain end, allowing for the sequential addition of monomer units. The stereochemistry of the monomer is expected to play a crucial role in the tacticity of the resulting polymer chain.

-

Termination and Chain Transfer: The polymerization can be terminated by reaction with a nucleophile, which neutralizes the cationic chain end. Chain transfer reactions, where the growing polymer chain transfers its activity to another molecule (such as the monomer, solvent, or impurities), can also occur and will affect the molecular weight and polydispersity of the final polymer.

The properties of poly(this compound) are expected to be influenced by its microstructure, including its molecular weight, molecular weight distribution (polydispersity), and stereoregularity (tacticity). These properties can be tailored by controlling the polymerization conditions, such as the choice of initiator, solvent, temperature, and monomer concentration.

Experimental Protocols

The following is a representative protocol for the cationic ring-opening polymerization of a substituted oxetane, which can be adapted for this compound. Note: This is a generalized procedure and optimization will be necessary. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using dry solvents and glassware to prevent premature termination of the polymerization by water.

Materials

-

This compound (monomer)

-

Anhydrous dichloromethane (solvent)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

-

Methanol (terminating agent)

-

Nitrogen or Argon gas supply

-

Standard Schlenk line or glovebox equipment

Procedure: Cationic Ring-Opening Polymerization

-

Monomer and Solvent Preparation: Purify the this compound monomer by distillation over a suitable drying agent (e.g., calcium hydride) under an inert atmosphere. Dry the dichloromethane solvent using a solvent purification system or by distillation over a drying agent (e.g., calcium hydride or phosphorus pentoxide).

-

Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.

-

Polymerization:

-

Transfer the desired amount of anhydrous dichloromethane to the Schlenk flask via cannula or a gas-tight syringe.

-

Add the this compound monomer to the solvent.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

-

Slowly add the initiator, boron trifluoride diethyl etherate, to the stirred monomer solution via a syringe. The amount of initiator will determine the target molecular weight of the polymer.

-

Allow the reaction to proceed for the desired time (e.g., 1 to 24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

-

-

Termination: Terminate the polymerization by adding a small amount of methanol to the reaction mixture.

-

Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

-

Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹³C NMR to confirm the structure of the resulting polymer and to determine the monomer conversion.

-

Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the polymer.

-

Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (T₉) and melting temperature (Tₘ) of the polymer.

Data Presentation

Due to the lack of specific experimental data for the polymerization of this compound in the literature, the following table presents hypothetical data based on typical results for the cationic polymerization of other substituted oxetanes. This table is intended for illustrative purposes to guide researchers in their experimental design and data analysis.

| Entry | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mₙ ( g/mol ) (GPC) | PDI (Mₙ/Mₙ) |

| 1 | 50:1 | 0 | 4 | 85 | 3,700 | 1.35 |

| 2 | 100:1 | 0 | 4 | 82 | 7,100 | 1.42 |

| 3 | 50:1 | -20 | 8 | 91 | 4,000 | 1.28 |

| 4 | 100:1 | -20 | 8 | 88 | 7,800 | 1.31 |

Visualizations

Polymerization Mechanism

Caption: Cationic ring-opening polymerization mechanism of this compound.

Experimental Workflow

Troubleshooting & Optimization

Technical Support Center: Purification of cis-2,4-Dimethyloxetane Isomers

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of cis-2,4-Dimethyloxetane isomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound isomers via preparative gas chromatography (pGC) and fractional distillation.

Preparative Gas Chromatography (pGC) Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Poor or no separation of cis and trans isomers | 1. Inappropriate Stationary Phase: The polarity of the column is not suitable for separating the isomers. 2. Suboptimal Temperature Program: The temperature ramp is too fast, or the isothermal temperature is too high. 3. Incorrect Carrier Gas Flow Rate: The flow rate is too high, reducing interaction time with the stationary phase. 4. Column Overloading: Injecting too much sample can lead to broad, overlapping peaks. | 1. Select a column with appropriate polarity. Based on the general principle that cis isomers are often slightly more polar than their trans counterparts, a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) or a more polar phase (e.g., WAX or PEG-based) is recommended. 2. Optimize the temperature program. Start with a low initial oven temperature (e.g., 40-50°C) and use a slow temperature ramp (e.g., 1-2°C/min) to maximize the difference in retention times. 3. Adjust the carrier gas flow rate. Lower the flow rate to increase the interaction of the isomers with the stationary phase, which can improve resolution.[1] 4. Reduce the injection volume. Perform a series of injections with decreasing sample amounts to find the optimal volume that does not cause peak broadening. |

| Peak tailing | 1. Active sites in the injector or column: Silanol groups or other active sites can interact with the analytes. 2. Column contamination: Accumulation of non-volatile residues at the head of the column. 3. Sample degradation: The isomers may be thermally unstable at the injection port or column temperature. | 1. Use a deactivated inlet liner and a high-quality, inert column. [2][3] 2. Condition the column according to the manufacturer's instructions. If contamination is suspected, trim the first few centimeters of the column. 3. Lower the injector and initial oven temperatures. |

| Low recovery of purified isomers | 1. Inefficient trapping: The collection trap is not cold enough to efficiently condense the eluted isomers. 2. Aerosol formation: Rapid cooling of the column effluent can lead to the formation of fine particles that are not effectively trapped. 3. Leaks in the collection system: Poor connections can lead to loss of the purified sample. | 1. Use a highly efficient cooling trap. A liquid nitrogen or dry ice/acetone slush bath is recommended for trapping volatile compounds.[4] 2. Optimize the transfer line temperature. The line from the GC to the trap should be heated to prevent premature condensation but not so hot as to cause degradation. 3. Ensure all connections in the collection system are secure and leak-free. |

Fractional Distillation Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) |